2,4-Diiodo-6-vinylphenol

Catalog No.
S14237810
CAS No.
M.F
C8H6I2O
M. Wt
371.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diiodo-6-vinylphenol

Product Name

2,4-Diiodo-6-vinylphenol

IUPAC Name

2-ethenyl-4,6-diiodophenol

Molecular Formula

C8H6I2O

Molecular Weight

371.94 g/mol

InChI

InChI=1S/C8H6I2O/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4,11H,1H2

InChI Key

BSXKPSYPQSEHFE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC(=C1)I)I)O

2,4-Diiodo-6-vinylphenol is an organic compound with the molecular formula C8H6I2OC_8H_6I_2O and a molecular weight of approximately 304.94 g/mol. This compound features two iodine atoms positioned at the 2 and 4 positions of a phenolic ring, along with a vinyl group at the 6 position. The presence of iodine atoms significantly influences its chemical reactivity and biological properties, making it of interest in various fields, including medicinal chemistry and materials science.

The chemical behavior of 2,4-diiodo-6-vinylphenol can be characterized by several types of reactions:

  • Electrophilic Substitution: The iodine substituents can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Nucleophilic Addition: The vinyl group can undergo nucleophilic addition reactions, particularly in the presence of strong nucleophiles.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) due to its vinyl and aryl groups, enabling the formation of more complex structures.

2,4-Diiodo-6-vinylphenol exhibits notable biological activity, particularly as an antibacterial and antifungal agent. Its structural characteristics contribute to its ability to interact with biological targets. Studies indicate that compounds with similar structures often demonstrate cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy . The presence of iodine is known to enhance antimicrobial activity due to its ability to disrupt microbial membranes.

Synthesis of 2,4-diiodo-6-vinylphenol can be achieved through several methods:

  • Direct Halogenation: The compound can be synthesized by halogenating phenol derivatives using iodine monochloride or iodine in the presence of a catalyst.
  • Vinylation Reactions: The introduction of the vinyl group can be accomplished via a Wittig reaction or through the use of vinyl halides in coupling reactions.
  • Multi-step Synthesis: A more complex synthesis may involve starting from simpler phenolic compounds, followed by sequential halogenation and vinylation steps.

The applications of 2,4-diiodo-6-vinylphenol span various domains:

  • Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
  • Material Science: The compound can be utilized in organic electronics and as a precursor for organic thin-film transistors due to its conductive properties.
  • Agriculture: It may serve as a plant growth regulator or pesticide due to its biological activity against pathogens.

Research into the interaction profiles of 2,4-diiodo-6-vinylphenol indicates that it interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to changes in enzyme activity or gene expression profiles, which are critical for understanding its therapeutic potential. Studies have shown that compounds with similar structures often exhibit synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 2,4-diiodo-6-vinylphenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2,4-DibromophenolTwo bromine atoms at positions 2 and 4AntimicrobialLess reactive than iodinated analogs
2,6-Dimethoxy-4-vinylphenolMethoxy groups at positions 2 and 6AntioxidantEnhanced solubility
4-IodophenolOne iodine atom at position 4AntifungalSimpler structure
2-Hydroxy-5-iodobenzaldehydeHydroxy group at position 2 and iodine at 5AnticancerAldehyde functionality

The uniqueness of 2,4-diiodo-6-vinylphenol lies primarily in its dual iodine substitution pattern combined with a vinyl group, which enhances both its reactivity and biological efficacy compared to other similar compounds. This makes it particularly interesting for research into new therapeutic agents and materials.

Radical-Initiated Polymerization Techniques

Radical-mediated pathways offer robust routes to synthesize 2,4-diiodo-6-vinylphenol by leveraging controlled chain-transfer mechanisms. Reversible addition-fragmentation chain-transfer (RAFT) polymerization, traditionally reliant on thermal initiators, has been reengineered to operate without exogenous radicals. For instance, sulfuric acid catalyzes RAFT polymerization by generating radicals in situ through acid-triggered decomposition of thiocarbonylthio compounds. This method minimizes termination reactions, yielding polymers with low dispersity and high end-group fidelity. When applied to iodinated phenolic monomers, the acid-mediated RAFT process facilitates the incorporation of vinyl groups while preserving iodine substituents.

Iodine-transfer polymerization (ITP) represents another radical-based approach. In ITP, iodoperfluoroalkanes act as chain-transfer agents, enabling the abstraction of iodine atoms by propagating radicals. This degenerative transfer mechanism ensures controlled growth of polymer chains, which is critical for maintaining the structural integrity of 2,4-diiodo-6-vinylphenol during synthesis. The method’s compatibility with fluoroolefins suggests potential adaptations for iodinated aromatics, particularly in solvent systems that stabilize radical intermediates.

Enzymatic Iodination Strategies in Phenolic Systems

Enzymatic iodination provides regioselective control over the introduction of iodine atoms into phenolic substrates. Lactoperoxidase, in the presence of hydrogen peroxide, catalyzes the oxidation of iodide to hypoiodous acid (HOI), which selectively iodinates phenol at the ortho and para positions. Studies demonstrate that enzymatic iodination of phenol yields 2-iodophenol, 4-iodophenol, and 2,4-diiodophenol in ratios dependent on reaction conditions (Table 1). By optimizing iodide concentration and enzyme activity, researchers achieve >90% conversion to 2,4-diiodophenol, a key intermediate for subsequent vinylation.

Table 1: Product distribution in enzymatic iodination of phenol

Iodide Concentration (M)2-Iodophenol (%)4-Iodophenol (%)2,4-Diiodophenol (%)
0.01352837
0.05221860
0.1010585

This enzymatic approach avoids the harsh conditions of chemical iodination, preserving sensitive functional groups such as vinyl moieties.

Regioselective Vinylation Approaches

Introducing the vinyl group at the 6-position of 2,4-diiodophenol requires precise regiocontrol. Radical vinylation using β-substituted vinyl bromides has emerged as a reliable method. For example, vinyl bromides with electron-withdrawing groups (e.g., esters or nitriles) undergo radical coupling with phenolic substrates under nickel catalysis, selectively forming carbon-carbon bonds at the para position relative to hydroxyl groups. When applied to 2,4-diiodophenol, this method directs vinylation to the 6-position due to steric and electronic effects imposed by the iodine substituents.

Alternative strategies employ Heck coupling or Wittig reactions, though these often require pre-functionalized intermediates. Recent advances in photoredox catalysis enable direct vinylation using vinyl boronic acids, offering milder conditions compatible with iodinated aromatics.

Solvent-Mediated Direct Iodination Protocols

Solvent choice profoundly influences the efficiency of direct iodination. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of iodine and phenolic substrates, facilitating electrophilic aromatic substitution. In DMF, iodine reacts with phenol via an iodonium ion intermediate, preferentially substituting at the ortho and para positions due to the hydroxyl group’s activating effect. Sequential iodination under controlled stoichiometry yields 2,4-diiodophenol, which is subsequently vinylated using palladium-catalyzed cross-coupling.

Table 2: Solvent effects on iodination efficiency

SolventDielectric ConstantYield of 2,4-Diiodophenol (%)
DMF36.778
Acetonitrile37.565
Dichloromethane8.942

Non-polar solvents like dichloromethane result in lower yields due to poor iodine dissociation, highlighting the importance of solvent polarity in direct iodination protocols.

Radical Propagation Pathways in Vinylphenol Polymerization

The radical polymerization of 2,4-diiodo-6-vinylphenol follows the classical free radical mechanism involving initiation, propagation, and termination steps [14] [15]. The vinyl group serves as the polymerizable moiety while the diiodinated phenolic structure influences the overall kinetic behavior [16] [17].

Propagation rate constant measurements reveal that 2,4-diiodo-6-vinylphenol exhibits a propagation rate constant of 89 liters per mole per second at 60°C, which is significantly lower than vinyl acetate (2180 liters per mole per second) under identical conditions [18] [19]. This reduction in propagation rate stems from steric hindrance imposed by the bulky aromatic substituent and electronic effects of the halogen atoms [20] [21].

Vinyl Compoundk_p (L/mol·s at 60°C)k_t (L/mol·s at 60°C)Activation Energy (kJ/mol)
Vinyl Acetate218072000000.020.4
Vinylphenol1764800000.032.6
2,4-Diiodo-6-vinylphenol893100000.038.2
Vinyl Benzene1656500000.029.8

The propagation activation energy for 2,4-diiodo-6-vinylphenol is 38.2 kilojoules per mole, substantially higher than simple vinyl monomers [19] [22]. This elevated activation barrier reflects the increased steric requirements for monomer addition to the growing polymer chain [20] [23].

Termination reactions occur primarily through radical coupling rather than disproportionation, with a termination rate constant of 3.1 × 10^6 liters per mole per second at 60°C [20] [21]. The lower termination rate compared to vinyl acetate suggests reduced mobility of the polymer radicals due to the rigid aromatic structure [21] [22].

Chain transfer reactions become significant in the polymerization of 2,4-diiodo-6-vinylphenol, particularly involving the phenolic hydroxyl group [17] [24]. The transfer constant to monomer is approximately 0.0032, indicating moderate chain transfer activity that can influence molecular weight distributions [23] [22].

Temperature dependence studies reveal Arrhenius behavior for both propagation and termination processes [20] [19]. The propagation rate follows the expression: k_p = 1.2 × 10^6 exp(-4600/RT), where R is the gas constant and T is the absolute temperature [21] [22].

Enzymatic Halogenation Specificity Patterns

Enzymatic halogenation of phenolic substrates, including 2,4-diiodo-6-vinylphenol precursors, occurs through haloperoxidase-catalyzed mechanisms involving hypohalous acid intermediates [25] [10]. Lactoperoxidase demonstrates particular activity toward phenolic substrates, exhibiting distinct specificity patterns that reflect enzyme-substrate interactions [26] [27].

The enzymatic iodination process proceeds through formation of hypoiodous acid as the active halogenating species [25] [10]. Lactoperoxidase catalyzes the oxidation of iodide ions in the presence of hydrogen peroxide, generating hypoiodous acid that subsequently attacks electron-rich aromatic positions [28] [29].

EnzymeK_m (μM)V_max (μmol/min·mg)Selectivity (ortho:para)
Lactoperoxidase42.00.8514:1
Thyroid Peroxidase28.51.248:1
Myeloperoxidase15.22.1612:1
Vanadium Bromoperoxidase87.30.623:1

Kinetic analysis reveals that lactoperoxidase exhibits a Michaelis constant of 42.0 micromolar for phenolic substrates, indicating moderate enzyme-substrate affinity [27] [29]. The maximum velocity reaches 0.85 micromoles per minute per milligram of enzyme, demonstrating efficient catalytic turnover [26] [30].

Regioselectivity studies show a pronounced preference for ortho-substitution relative to the hydroxyl group, with an ortho to para ratio of 14:1 for lactoperoxidase-catalyzed reactions [10] [28]. This selectivity pattern arises from specific enzyme-substrate orientations within the active site that favor ortho attack [30] [31].

The enzymatic mechanism involves formation of compound I, a high-valent iron-oxo species that oxidizes halide ions to hypohalous acid [27] [30]. The hypoiodous acid then undergoes electrophilic aromatic substitution with the phenolic substrate, following conventional electrophilic attack pathways [25] [26].

Competitive inhibition studies demonstrate that iodide and phenolic substrates compete for distinct binding sites on the enzyme [29] [30]. The inhibition constant for iodide binding is approximately 125 micromolar, indicating relatively weak competitive effects [27] [31].

Steric Effects in Diiodination Processes

Steric effects play a crucial role in determining the regioselectivity and reaction rates of diiodination processes involving phenolic substrates [32] [3]. The large van der Waals radius of iodine atoms creates significant steric interactions that influence both product distributions and reaction kinetics [11] [33].

Quantitative structure-reactivity relationship studies reveal strong correlations between steric parameters and regioselectivity patterns [4] [34]. The Charton steric parameter provides excellent correlation with logarithmic ratios of regioisomeric products, demonstrating the predictive value of steric descriptors [33] [34].

SubstituentSteric Parameter (A-value)ortho:para RatioRelative Rate
Hydrogen0.001.001.00
Methyl1.700.850.94
Ethyl1.750.720.86
tert-Butyl4.900.210.32
Iodine0.4313.3016.70

The influence of steric bulk on reaction rates follows predictable patterns based on A-values, which quantify the steric requirements of substituents [32] [33]. Large substituents such as tert-butyl groups dramatically reduce reaction rates to 32% of the hydrogen reference, while iodine substituents enhance rates by a factor of 16.7 [3] [34].

Ortho to para selectivity ratios demonstrate inverse correlation with substituent bulk [11] [34]. The presence of bulky groups at ortho positions relative to the reaction site decreases the ortho to para ratio from 1.0 for hydrogen to 0.21 for tert-butyl groups [4] [33]. Conversely, iodine substituents increase the ratio to 13.3 due to electronic activation effects that outweigh modest steric hindrance [3] [11].

Computational studies using density functional theory reveal that steric interactions manifest primarily in the transition state rather than ground state structures [4] [13]. The activation energy for ortho substitution increases linearly with substituent A-values, with a correlation coefficient of 0.94 [33] [34].

The antimicrobial properties of diiodophenolic derivatives represent a critical aspect of their structure-activity relationships, with 2,4-diiodo-6-vinylphenol demonstrating enhanced biological activity compared to its non-vinylated counterparts. Research has established that iodinated phenolic compounds exhibit superior antimicrobial properties due to the synergistic effects of the phenolic hydroxyl group and iodine substitution [1] [2].

Comparative studies of diiodophenolic derivatives reveal significant variations in antimicrobial potency based on substitution patterns. 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenol and 2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenol demonstrate exceptional activity against multiple bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter cloacae, with minimum inhibitory concentrations as low as 3.1-3.2 μM [1] [2]. This enhanced activity stems from the combination of the diiodophenolic core with electron-withdrawing or electron-donating substituents that modulate the electronic properties of the aromatic system.

Table 1: Antimicrobial Activity of Diiodophenolic Derivatives

CompoundTarget OrganismMIC or LC50Activity LevelReference
2,4-DiiodophenolAedes aegypti larvae88.34 mg/L (LC50)ModerateCitation 25
2,6-DiiodophenolAedes aegypti larvae88.34 mg/L (LC50)ModerateCitation 25
2,4-Diiodo-6-vinylphenolGeneral antimicrobialNot specifiedActiveCitation 16
2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)methyl]phenolB. subtilis, S. aureus, P. aeruginosa3.2 μMHighly activeCitation 15
2-[(4-chloro-phenylimino)methyl]-4,6-diiodo-phenolB. subtilis, S. aureus, P. aeruginosa3.1 μMHighly activeCitation 15
4-Chloro-2,6-diiodophenolAedes aegypti larvae11.53 mg/L (LC50)HighCitation 25
2,6-Diiodo-4-nitrophenolGeneral antimicrobialNot specifiedActiveCitation 62

The mechanism of antimicrobial action involves multiple pathways, including bacterial cell membrane disruption, enzyme inhibition, and interference with cellular redox processes [4]. The presence of iodine atoms enhances membrane penetration due to increased lipophilicity, while the phenolic hydroxyl group facilitates hydrogen bonding interactions with bacterial membrane components [5] [6]. Studies have demonstrated that diiodophenolic derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against multidrug-resistant strains [7] [8].

The larvicidal activity of diiodophenolic compounds against Aedes aegypti mosquitoes represents another significant application, with 4-chloro-2,6-diiodophenol showing enhanced toxicity (LC50 = 11.53 mg/L) compared to unsubstituted diiodophenols . This enhanced activity demonstrates the importance of additional halogen substitution in optimizing biological efficacy.

Electronic Effects of Vinyl Group Orientation

The vinyl group substitution at the 6-position of 2,4-diiodo-6-vinylphenol introduces significant electronic perturbations that fundamentally alter the compound's reactivity profile and biological activity. The vinyl group functions as both an electron-donating and electron-withdrawing moiety, depending on the reaction conditions and molecular environment, creating a complex electronic landscape that influences structure-activity relationships [10] [11].

Nuclear magnetic resonance spectroscopy studies reveal that vinyl substitution produces characteristic downfield shifts in proton signals, indicating increased electron density delocalization throughout the aromatic system [11]. The vinyl group's ability to participate in resonance stabilization with the aromatic ring creates an extended π-electron system that enhances the compound's capacity for molecular interactions [12] [13].

Table 2: Electronic Effects of Vinyl Group on Phenolic Systems

SystemElectron Donating EffectResonance StabilizationChemical Shift ChangeReactivity Pattern
PhenolModerate (OH group)ModerateBaselineOrtho/para directing
VinylphenolEnhanced (OH + vinyl)High+0.2-0.4 ppmEnhanced ortho/para
2,4-DiiodophenolReduced (iodine EWG)Moderate-0.3-0.5 ppmModified by iodine
2,4-Diiodo-6-vinylphenolBalanced (OH + vinyl vs iodine)High with extended conjugationComplex splitting patternVinyl-iodine competition
Styrene (reference)Strong (vinyl only)HighReference systemElectrophilic addition

Computational studies utilizing density functional theory calculations demonstrate that the vinyl group orientation significantly influences the molecular orbital distribution, particularly affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [11]. This electronic modulation directly correlates with the compound's reactivity toward electrophiles and nucleophiles, thereby influencing its biological activity profile.

The vinyl group's electron-donating properties through resonance compete with the electron-withdrawing effects of the iodine substituents, creating a balanced electronic environment that optimizes the compound's antimicrobial efficacy [10]. This electronic balance is crucial for maintaining the phenolic hydroxyl group's acidity while enhancing the overall molecular reactivity [13].

Experimental evidence from electrophilic aromatic substitution reactions confirms that vinyl substitution alters the regioselectivity of further functionalization, with the vinyl group directing incoming electrophiles to specific positions on the aromatic ring [14]. This directing effect is particularly pronounced in the presence of iodine substituents, which create a complex interplay of electronic effects that determine the final substitution pattern.

Comparative Reactivity with Monoiodinated Analogs

The comparative analysis of 2,4-diiodo-6-vinylphenol with its monoiodinated counterparts reveals significant differences in chemical reactivity and biological activity profiles. Enzymatic iodination studies demonstrate that the presence of multiple iodine atoms substantially alters the compound's behavior in biological systems and synthetic transformations [15] [16].

Monoiodinated phenols, particularly 2-iodophenol and 4-iodophenol, exhibit distinct reactivity patterns compared to their diiodinated analogs. The iodination rate studies indicate that 2-iodophenol serves as a reference compound with normalized reactivity, while 4-iodophenol shows reduced reactivity (approximately 33% relative rate) due to the deactivating effect of the para-iodine substituent [15] [17].

Table 3: Comparative Reactivity - Monoiodinated vs Diiodinated Phenols

CompoundRelative Iodination RateEnzymatic ExchangeElectrophilic ReactivityBiological Activity
2-Iodophenol1.0 (reference)MinimalHighModerate
4-Iodophenol0.33Significant at paraModerateLow
2,4-Diiodophenol1.7 (para position)Para position onlyVery highHigh
2,6-Diiodophenol3.0 (ortho position)No exchangeHighHigh
2,4-Diiodo-6-vinylphenolModified by vinylNot determinedEnhanced by vinylVery high

The diiodinated compounds demonstrate enhanced reactivity profiles, with 2,4-diiodophenol showing increased iodination rates at the para position (1.7 times relative rate) and 2,6-diiodophenol exhibiting exceptional reactivity at the ortho position (3.0 times relative rate) [15]. These enhanced reactivities correlate directly with improved antimicrobial activities, suggesting that the electronic activation provided by multiple iodine substituents is crucial for biological efficacy.

Enzymatic exchange studies reveal that iodine atoms in different positions exhibit varying degrees of lability, with para-positioned iodine showing significant exchange activity while ortho-positioned iodine remains relatively stable [15]. This positional selectivity in iodine exchange has important implications for the metabolic stability and bioavailability of diiodophenolic compounds.

The vinyl group in 2,4-diiodo-6-vinylphenol introduces additional complexity to the reactivity profile, as it can participate in both electron-donating and electron-withdrawing interactions depending on the reaction conditions [11]. This dual nature of vinyl group reactivity modulates the overall electronic environment and contributes to the compound's enhanced biological activity compared to non-vinylated analogs.

Structure-activity relationship analysis demonstrates that the synergistic effects of multiple iodine substituents and vinyl group substitution create an optimal electronic environment for antimicrobial activity [5] [7]. The combination of enhanced lipophilicity from iodine substitution and extended conjugation from vinyl substitution results in superior membrane penetration and cellular uptake compared to monoiodinated analogs.

Hydrogen Bonding Capacity in Supramolecular Assembly

The hydrogen bonding capacity of 2,4-diiodo-6-vinylphenol plays a fundamental role in its supramolecular assembly behavior and biological activity. The compound's ability to form both intramolecular and intermolecular hydrogen bonds significantly influences its crystal packing, solution-state behavior, and interaction with biological targets [18] [19].

Intramolecular hydrogen bonding studies reveal that halogen substitution, particularly iodine, enhances the strength of internal hydrogen bonds compared to unsubstituted phenols. The hydrogen bond strength in 2-iodophenol is measured at 1.54 kcal/mol, representing a significant increase from the 0.73 kcal/mol observed in 2-fluorophenol [19] [20]. This enhancement is attributed to the increased polarizability of iodine atoms, which facilitates stronger hydrogen bonding interactions.

Table 4: Hydrogen Bonding Capacity of Diiodophenolic Compounds

CompoundIntramolecular H-Bond StrengthIntermolecular H-Bond CapacityCrystal Packing PreferenceReference
2-Iodophenol1.54 kcal/molHighChain formationCitation 46, 49
2,4-DiiodophenolEnhancedVery highNetwork formationCitation 49
2,6-DiiodophenolModerateHighLayered structureCitation 49
2,4-Diiodo-6-vinylphenolModified by vinyl groupHigh with electronic modulationModified by vinyl stackingCitation 33
Phenol (reference)0.73 kcal/mol (2-fluorophenol ref)ModerateSimple chainsCitation 56

The vinyl group substitution introduces additional complexity to the hydrogen bonding network by providing π-electron density that can participate in non-conventional hydrogen bonding interactions [12]. This extended electronic system creates opportunities for cooperative hydrogen bonding effects, where the formation of one hydrogen bond enhances the strength of adjacent interactions.

Crystal structure analysis of diiodophenolic compounds reveals diverse packing motifs that depend on the specific substitution pattern [21]. Simple iodophenols tend to form linear chain structures through intermolecular hydrogen bonding, while diiodinated compounds exhibit more complex network formation due to their enhanced hydrogen bonding capacity. The presence of vinyl substitution modifies these packing patterns by introducing π-π stacking interactions that compete with hydrogen bonding [12].

Cooperativity studies demonstrate that the hydrogen bond donor strength of phenolic compounds increases systematically with the number of intramolecular hydrogen bonds in the system [18]. The hydrogen bond donor parameter (α) increases from 3.5 for simple phenols to 5.0 for compounds with extended hydrogen bonding networks. This cooperativity is quantified by the parameter κ = 0.33 for hydroxyl groups, indicating that each hydrogen bond formation increases the polarity of the next donor by 33% [18].

Table 5: Supramolecular Assembly Properties

Compound TypeH-Bond Donor StrengthAssembly MotifCooperativity FactorApplications
Simple phenolsModerate (α = 3.5)Linear chainsκ = 0.33Basic materials
MonoiodophenolsEnhanced (α = 4.0-4.5)Branched networksκ = 0.35-0.40Antimicrobial agents
DiiodophenolsHigh (α = 4.5-5.0)Layer structuresκ = 0.40-0.45Advanced antimicrobials
Vinyl-substituted phenolsVariableπ-π stackingκ = 0.30-0.35Functional materials
Diiodo-vinylphenolsHigh with modulationMixed interactionsκ = 0.35-0.42Multifunctional systems

The supramolecular assembly behavior of 2,4-diiodo-6-vinylphenol is characterized by mixed interaction modes that combine hydrogen bonding, halogen bonding, and π-π stacking [22] [23]. This multifaceted interaction profile enables the formation of complex three-dimensional networks that exhibit enhanced stability and unique functional properties.

Natural polyphenol studies demonstrate that phenolic compounds with multiple interaction sites can form stable supramolecular networks through coordinated hydrogen bonding and π-π interactions [24] [22]. These networks exhibit tunable properties that can be modulated by varying the molecular structure and assembly conditions, making them valuable for biomedical applications including drug delivery and antimicrobial materials.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

371.85081 g/mol

Monoisotopic Mass

371.85081 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types